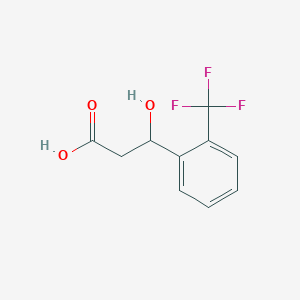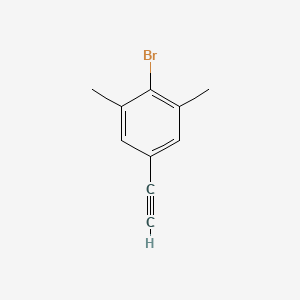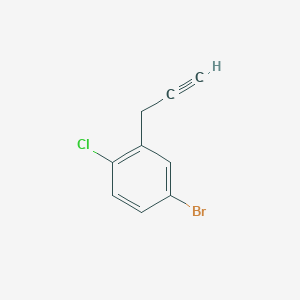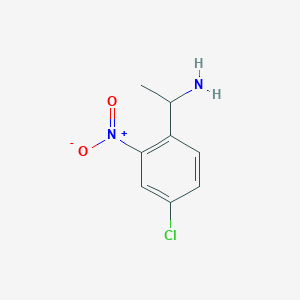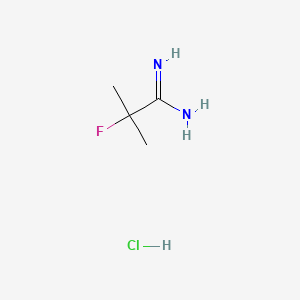
(R)-1-(4-Methylcyclohexyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Methylcyclohexyl)ethan-1-amine is an organic compound with a chiral center, making it optically active. This compound is characterized by a cyclohexane ring substituted with a methyl group and an amine group attached to an ethane chain. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methylcyclohexyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcyclohexanone.
Reduction: The ketone group in 4-methylcyclohexanone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to an amine through a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methylcyclohexyl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to hydrogenate the starting material.
Continuous Flow Processes: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Methylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-Methylcyclohexyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Methylcyclohexyl)ethan-1-amine: The enantiomer of the compound, differing in its optical activity.
1-(4-Methylcyclohexyl)ethan-1-amine: The racemic mixture containing both enantiomers.
Cyclohexylamine: A structurally similar compound lacking the methyl substitution.
Uniqueness
®-1-(4-Methylcyclohexyl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(1R)-1-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C9H19N/c1-7-3-5-9(6-4-7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m1/s1 |
Clave InChI |
DDIDFNUHPYJUPQ-QJAFJHJLSA-N |
SMILES isomérico |
CC1CCC(CC1)[C@@H](C)N |
SMILES canónico |
CC1CCC(CC1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


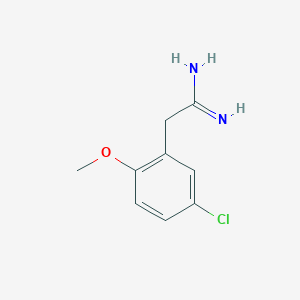

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

